molecular formula C7H14O7 B12876170 D-glycero-D-gluco-Heptose

D-glycero-D-gluco-Heptose

Cat. No.: B12876170
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-CJZRUXIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by the presence of multiple hydroxyl groups and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal can be achieved through several methods. One common approach involves the oxidation of corresponding sugar alcohols. For instance, the oxidation of heptitol using mild oxidizing agents such as pyridinium chlorochromate can yield the desired aldehyde.

Industrial Production Methods

In industrial settings, the production of (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal often involves the catalytic oxidation of heptitol. This process is typically carried out in the presence of a catalyst such as platinum or palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acetic anhydride for esterification, and alkyl halides for ether formation.

Major Products Formed

    Oxidation: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.

    Reduction: (2R,3S,4R,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a model compound for studying carbohydrate metabolism and enzymatic reactions.

    Medicine: Investigated for its potential role in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical intermediates.

Mechanism of Action

The mechanism by which (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal exerts its effects involves its interaction with specific molecular targets. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with enzymes and other biomolecules, influencing their activity and stability. In metabolic pathways, it can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A similar polyhydroxy aldehyde with one less carbon atom.

    (2R,3S,4R,5R,6R)-2,3,4,5,6,7,8-heptahydroxyoctanal: A similar compound with one additional carbon atom.

Uniqueness

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal is unique due to its specific stereochemistry and the presence of six hydroxyl groups, which provide it with distinct chemical properties and reactivity compared to other polyhydroxy aldehydes. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1

InChI Key

YPZMPEPLWKRVLD-CJZRUXIPSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.